molecular formula C20H19N3O5 B5986019 [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone

Cat. No.: B5986019
M. Wt: 381.4 g/mol
InChI Key: HTMYXLMZMYLRFD-UHFFFAOYSA-N
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Description

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone is a complex organic compound that features a combination of benzodioxole, pyrazolopyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and pyrazolopyridine cores, followed by their coupling with the furan moiety. Key reagents and conditions include:

    5-bromo-benzo dioxole: Used in the initial steps to form the benzodioxole core.

    Palladium(II) chloride (PdCl2): and : Employed in a palladium-catalyzed cross-coupling reaction.

    Cesium carbonate (Cs2CO3): Used as a base in the reaction.

    1,4-dioxane: Solvent for the reaction, typically heated to 130°C.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzodioxole and furan rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Electrophiles: Such as bromine (Br2) or nitric acid (HNO3) for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by targeting tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells . This mechanism is similar to that of other well-known microtubule-targeting agents such as paclitaxel and vinblastine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone is unique due to its combination of benzodioxole, pyrazolopyridine, and furan moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-25-10-13-3-5-17(28-13)20(24)23-7-6-15-14(9-23)19(22-21-15)12-2-4-16-18(8-12)27-11-26-16/h2-5,8H,6-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMYXLMZMYLRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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